molecular formula C19H15F4N3O5 B11493585 N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

Cat. No.: B11493585
M. Wt: 441.3 g/mol
InChI Key: LOBAHERHRVIINR-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves coupling the imidazolidinone intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated and methoxy groups can enhance binding affinity and specificity towards certain proteins or enzymes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. The dimethoxybenzamide moiety may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide
  • N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Uniqueness

Compared to similar compounds, N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both fluorine and methoxy groups provides a unique combination of electronic and steric effects, potentially leading to distinct biological and chemical behaviors.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

Molecular Formula

C19H15F4N3O5

Molecular Weight

441.3 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H15F4N3O5/c1-30-13-8-7-10(9-14(13)31-2)15(27)24-18(19(21,22)23)16(28)26(17(29)25-18)12-6-4-3-5-11(12)20/h3-9H,1-2H3,(H,24,27)(H,25,29)

InChI Key

LOBAHERHRVIINR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F)OC

Origin of Product

United States

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